molecular formula C18H15N7OS B14094594 6-benzyl-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}-1,2,4-triazin-5-ol

6-benzyl-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}-1,2,4-triazin-5-ol

Cat. No.: B14094594
M. Wt: 377.4 g/mol
InChI Key: IGEQAMRKMDAJIW-UHFFFAOYSA-N
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Description

6-benzyl-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}-1,2,4-triazin-5-ol is a complex organic compound that features a triazine ring, a tetrazole moiety, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}-1,2,4-triazin-5-ol typically involves multiple steps. One common approach is to start with the preparation of the tetrazole derivative, which can be synthesized by reacting benzonitrile with sodium azide in the presence of a catalyst such as nano-ZnO/Co3O4 . The resulting tetrazole is then coupled with a triazine derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

6-benzyl-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}-1,2,4-triazin-5-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole or triazine moieties can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Nano-ZnO/Co3O4 for tetrazole synthesis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

6-benzyl-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}-1,2,4-triazin-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-benzyl-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. The tetrazole moiety can act as a bioisostere of carboxylic acids, allowing it to interact with biological receptors in a similar manner . This interaction can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-benzyl-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}-1,2,4-triazin-5-ol is unique due to its combination of a tetrazole and triazine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H15N7OS

Molecular Weight

377.4 g/mol

IUPAC Name

6-benzyl-3-[(1-phenyltetrazol-5-yl)methylsulfanyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C18H15N7OS/c26-17-15(11-13-7-3-1-4-8-13)20-22-18(19-17)27-12-16-21-23-24-25(16)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,22,26)

InChI Key

IGEQAMRKMDAJIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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